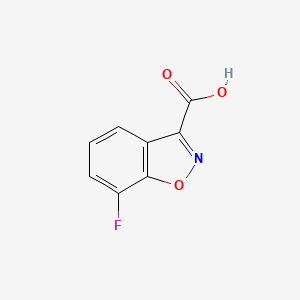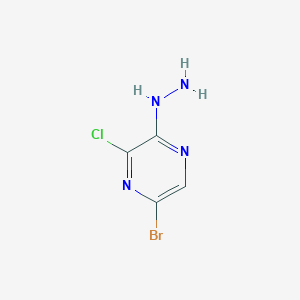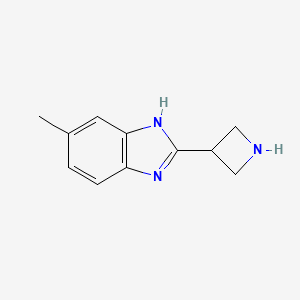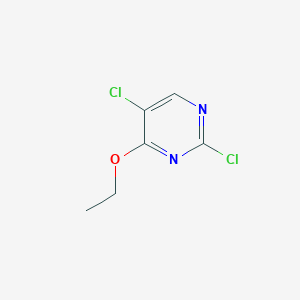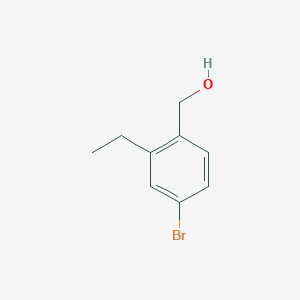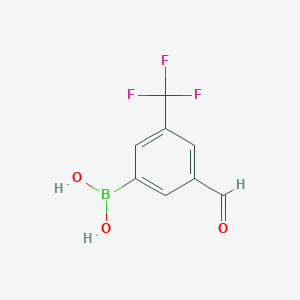
3-Formyl-5-(trifluoromethyl)phenylboronic acid
Descripción general
Descripción
3-Formyl-5-(trifluoromethyl)phenylboronic acid is a type of boronic acid that is commonly used in the synthesis of biologically active compounds . The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues .
Synthesis Analysis
The synthesis of 3-Formyl-5-(trifluoromethyl)phenylboronic acid involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .Molecular Structure Analysis
The molecular formula of 3-Formyl-5-(trifluoromethyl)phenylboronic acid is C7H5BF4O2 . The InChI Key is WEMCWZGCSRGJGW-UHFFFAOYSA-N .Chemical Reactions Analysis
3-Formyl-5-(trifluoromethyl)phenylboronic acid is involved in various chemical reactions. For example, it is used in Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, microwave-assisted Petasis reactions, and rhodium-catalyzed addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Formyl-5-(trifluoromethyl)phenylboronic acid include a molecular weight of 189.93 g/mol . The introduction of the formyl group into position “2” of the boronic acids causes a significant increase in acidity (drop in pKa) .Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Scientific Field : Microbiology
- Summary of Application : 5-Trifluoromethyl-2-formyl phenylboronic acid has been synthesized and characterized for its antimicrobial activity . It has shown moderate action against Candida albicans and higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus .
- Methods of Application : The compound is synthesized and its antimicrobial activity is tested in vitro .
- Results : The compound reveals higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus . In case of Bacillus cereus, the determined Minimum Inhibitory Concentration (MIC) value is lower than that of AN2690 (Tavaborole) .
Synthesis of Biologically Active Molecules
- Scientific Field : Organic Chemistry
- Summary of Application : 3-(Trifluoromethyl)phenylboronic acid is used as a reactant in the synthesis of biologically active molecules .
- Methods of Application : The compound is used in various reactions such as Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, microwave-assisted Petasis reactions, and rhodium-catalyzed addition reactions .
- Results : The results of these reactions lead to the synthesis of biologically active molecules .
Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry
- Summary of Application : The compound is used as a boron reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Methods of Application : The compound is used in the reaction, which involves oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .
- Results : The results of these reactions lead to the synthesis of various organic compounds .
Protodeboronation of Pinacol Boronic Esters
- Scientific Field : Organic Chemistry
- Summary of Application : The compound is used in the catalytic protodeboronation of pinacol boronic esters .
- Methods of Application : The compound is used in a radical approach for the protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Results : The results of these reactions lead to the synthesis of various organic compounds .
Synthesis of Thiazole Derivatives
- Scientific Field : Organic Chemistry
- Summary of Application : The compound is used in the synthesis of thiazole derivatives for printable electronics .
- Methods of Application : The compound is used in various reactions to synthesize thiazole derivatives .
- Results : The results of these reactions lead to the synthesis of thiazole derivatives that can be used in printable electronics .
Synthesis of Terphenyl Benzimidazoles
- Scientific Field : Organic Chemistry
- Summary of Application : The compound is used in the synthesis of terphenyl benzimidazoles, which are used as tubulin polymerization inhibitors .
- Methods of Application : The compound is used in various reactions to synthesize terphenyl benzimidazoles .
- Results : The results of these reactions lead to the synthesis of terphenyl benzimidazoles that can inhibit tubulin polymerization .
Safety And Hazards
Propiedades
IUPAC Name |
[3-formyl-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3O3/c10-8(11,12)6-1-5(4-13)2-7(3-6)9(14)15/h1-4,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGXLUVQWNOCAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(F)(F)F)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-5-(trifluoromethyl)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




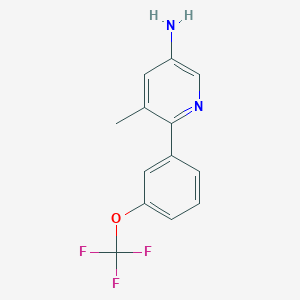

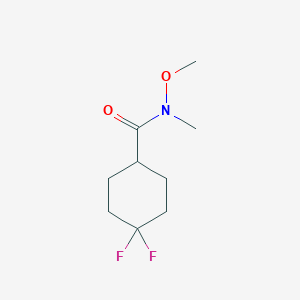
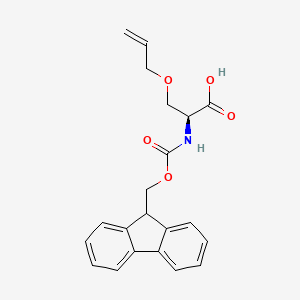
![9-Azabicyclo[3.3.1]non-9-yloxy](/img/structure/B1442692.png)
![5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1442693.png)
![5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1442695.png)
